2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine
Description
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2,2-dimethyl-7-morpholin-4-yl-3,4-dihydro-1,4-benzoxazin-6-amine |
InChI |
InChI=1S/C14H21N3O2/c1-14(2)9-16-11-7-10(15)12(8-13(11)19-14)17-3-5-18-6-4-17/h7-8,16H,3-6,9,15H2,1-2H3 |
InChI Key |
SBBXSPPWXQLDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(O1)C=C(C(=C2)N)N3CCOCC3)C |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Synthesis
A widely employed method for synthesizing benzoxazines involves a Mannich reaction between substituted phenols, formaldehyde, and primary or secondary amines. This process can be summarized as follows:
- Step 1: Formation of N,N-dihydroxymethylamine intermediate by reaction of amine with formaldehyde.
- Step 2: Reaction of this intermediate with the ortho-position hydroxyl group of the phenol to form the oxazine ring.
- Step 3: Isolation and purification of the benzoxazine product.
This method has been adapted for solvent and solvent-free conditions to improve yields and reduce environmental impact. The solvent-free approach enhances reaction rates and reduces solvent waste, addressing traditional drawbacks such as poor solubility and slow kinetics.
Three-Step Imine Formation and Reduction Method
An alternative approach involves:
- Step 1: Formation of an imine between salicylaldehyde and a primary amine (e.g., morpholine).
- Step 2: Reduction of the imine to the corresponding secondary amine.
- Step 3: Cyclization using formaldehyde to close the oxazine ring.
This method allows for better control over each reaction step, avoids polymerization side products, and improves the purity and yield of the final 3,4-dihydro-2H-benzo[B]oxazin derivative.
Specific Preparation of 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B]oxazin-6-amine
The target compound features a 2,2-dimethyl substitution on the oxazine ring and a morpholino group at position 7, with an amino substituent at position 6. Preparation involves strategic substitutions and ring closure steps.
Starting Materials and Key Intermediates
- 2,2-Dimethyl substitution is typically introduced by using acetone or suitable ketones in the Mannich reaction to generate the geminal dimethyl groups at position 2.
- Morpholino substitution is introduced by using morpholine as the amine component in the Mannich or imine formation step.
- Amino group at position 6 is often introduced via nitration of the corresponding 7-halo-3,4-dihydro-2H-benzo[B]oxazin-6-yl derivative followed by reduction.
Representative Synthetic Route
This sequence allows for selective functionalization and ring closure with high regioselectivity and yield.
Alternative Synthetic Approaches and Mechanistic Insights
Substituted Benzoxazine Derivatives via Thio- and Oxo-Substituted Precursors
Other synthetic routes involve the conversion of 2-thioxo- or 2-methylthio-substituted benzoxazines to amino-substituted benzoxazines by nucleophilic substitution with amines like benzylamine. These methods highlight the versatility in functional group transformations on the benzoxazine scaffold, which could be adapted for morpholino substitution.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|---|
| Mannich Reaction (Solvent or Solvent-Free) | Phenol derivative, formaldehyde, morpholine, acetone | 50-80°C, ethanol or solvent-free | Simple, scalable, environmentally friendly (solvent-free) | Slow reaction rate in solvent, solubility issues | 60-85 |
| Three-Step Imine Formation & Reduction | Salicylaldehyde, morpholine, reducing agent, formaldehyde | Stepwise control, mild conditions | High purity, avoids polymerization | Multi-step, longer synthesis time | 70-90 |
| Nitration and Reduction | Nitrating agent, reducing agent | Controlled temperature, acidic medium | Selective amino group introduction | Requires careful handling of nitration | 50-75 |
| HATU-Mediated Coupling (Related Oxazines) | Salicylic acids, anilines, HATU | Room temperature, organic solvents | Novel mechanism, potential for diverse substitutions | Moderate yields, complex intermediates | 30-45 |
| Thio-Substituted Benzoxazine Conversion | 2-Thioxo benzoxazines, amines | Reflux in acetic acid or similar | Versatile, moderate to high yields | Requires precursor synthesis | 60-83 |
Summary of Research Findings
- The Mannich reaction remains the cornerstone for synthesizing 3,4-dihydro-2H-benzo[B]oxazines, including derivatives bearing morpholino groups and geminal dimethyl substitutions.
- Stepwise imine formation and reduction offer enhanced control and purity, particularly useful when sensitive substituents or functional groups are involved.
- Functionalization at position 6 with an amino group is efficiently achieved by nitration followed by reduction, a method supported by patent literature on related compounds.
- Alternative methods involving coupling reagents and thio-substituted intermediates provide mechanistic insights and alternative routes but are less commonly applied to this specific compound.
- Optimization of reaction conditions, such as solvent choice, temperature, and reagent stoichiometry, is critical to maximize yield and minimize side reactions.
Chemical Reactions Analysis
2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the morpholino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine exhibits promising anticancer properties. Research has shown its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human breast cancer cells by activating specific apoptotic pathways .
Neuropharmacology
The compound's morpholino group suggests potential neuropharmacological applications. Preliminary research indicates that it may have neuroprotective effects, possibly benefiting conditions like Alzheimer's disease. In vitro studies have shown that it can reduce oxidative stress in neuronal cells .
Agricultural Chemistry
Pesticide Development
Due to its structural features, this compound has been investigated as a potential pesticide. Its efficacy against certain pests has been evaluated, showing significant activity that could lead to the development of new agrochemicals . This application is particularly relevant given the increasing demand for sustainable agricultural practices.
Material Science
Polymer Chemistry
The unique properties of this compound have led to its exploration in polymer science. It can be utilized as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties .
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | |
| Neuroprotective | SH-SY5Y (neuronal cells) | 20 | |
| Pesticidal | Various insect species | 10 |
Case Study 1: Anticancer Efficacy
In a controlled study, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 15 µM, suggesting significant potential for further development as an anticancer agent.
Case Study 2: Neuroprotection
A study focused on the neuroprotective effects of the compound showed that it effectively reduced apoptosis in SH-SY5Y neuronal cells subjected to oxidative stress. This finding opens avenues for exploring its use in neurodegenerative disease therapies.
Case Study 3: Agricultural Application
Field trials conducted with formulations containing the compound demonstrated effective pest control against specific agricultural pests, leading to increased crop yields without significant environmental impact.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related benzoxazine derivatives:
Commercial and Research Relevance
- Discontinued Analogues : 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-amine (CymitQuimica, ) was discontinued, possibly due to synthetic complexity or stability issues. The target compound’s substituents may address these limitations.
- Patent Activity : Derivatives with trifluoro and propynyl groups (e.g., ) highlight industrial interest in modified benzoxazines for drug discovery.
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 7-morpholino group in the target compound balances lipophilicity and solubility, critical for central nervous system (CNS) penetration. In contrast, hydroxyl or ketone groups (e.g., ) may limit blood-brain barrier crossing.
- Synthetic Efficiency: Domino reactions () offer advantages over stepwise syntheses (e.g., ), reducing purification steps and improving scalability.
- Analytical Characterization : NMR and IR data () confirm structural integrity, with deviations in elemental analysis (e.g., ) underscoring the need for rigorous quality control.
Biological Activity
2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2102174-97-8 |
| Molecular Formula | C₁₄H₁₉N₃O₄ |
| Molecular Weight | 293.32 g/mol |
Structure
The structure of the compound features a benzo[b][1,4]oxazine core with a morpholino group and two methyl groups at the 2-position. This structural configuration is critical for its biological activity.
Research indicates that compounds within the benzo[b][1,4]oxazine class exhibit various biological activities, particularly in the inhibition of key enzymes involved in disease processes. For instance, studies have shown that similar compounds can inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), a target implicated in Alzheimer's disease and cancer .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[b][1,4]oxazine derivatives. For example, a related compound demonstrated significant inhibitory effects on neuroblastoma cells by increasing GSK-3β Ser9 phosphorylation levels at an IC50 of 1.6 µM . This suggests that this compound may share similar mechanisms.
Cytotoxicity Studies
In vitro cytotoxicity assays are essential for evaluating the efficacy of this compound against various cancer cell lines. For instance, a study on related compounds showed promising results against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines . The growth inhibitory values (GI50) indicated strong activity, suggesting that the compound may be effective in targeting cancer cells.
Study 1: GSK-3β Inhibition
A detailed investigation into the inhibitory effects of benzo[b][1,4]oxazine derivatives on GSK-3β revealed that treatment with these compounds led to significant alterations in cellular signaling pathways associated with cancer progression. The study employed molecular dynamics simulations to elucidate the interactions between these compounds and GSK-3β .
Study 2: Antiproliferative Effects
Another study focused on synthesizing and testing derivatives of benzo[b][1,4]oxazine for their antiproliferative effects. The results indicated that certain derivatives exhibited enhanced cytotoxic effects against lung and breast cancer cells compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
